Benzenamine, 3-isothiocyanato-
Description
Contextualization of Isothiocyanates as Key Synthetic Intermediates
Isothiocyanates (R-N=C=S) are a class of organic compounds characterized by the presence of the isothiocyanate functional group. cbijournal.com They are recognized as valuable building blocks in synthetic chemistry due to their reactivity towards a wide range of nucleophiles. chemrxiv.orgrsc.org This reactivity allows for the formation of various important chemical linkages, most notably thioureas, through reaction with primary and secondary amines. chemrxiv.orgbeilstein-journals.org The utility of isothiocyanates extends to their role in the synthesis of a variety of heterocyclic compounds containing nitrogen and sulfur. cbijournal.comresearchgate.net
The synthesis of isothiocyanates themselves has been a subject of extensive research, with numerous methods developed to access this functional group from various starting materials, primarily primary amines. chemrxiv.orgrsc.orgbeilstein-journals.org Common methods involve the reaction of primary amines with carbon disulfide to form dithiocarbamate (B8719985) salts, which are then treated with a desulfurizing agent. beilstein-journals.orgorganic-chemistry.org Other approaches utilize reagents like thiophosgene (B130339) or its equivalents, although these are often more toxic. rsc.org The development of one-pot syntheses and the use of milder, more environmentally friendly reagents are ongoing areas of investigation. beilstein-journals.orgresearchgate.net
Significance of Aromatic Isothiocyanates in Complex Molecule Construction
Aromatic isothiocyanates, a subclass of isothiocyanates where the functional group is attached to an aromatic ring, are particularly important in the synthesis of complex molecules. The electronic properties of the aromatic ring can influence the reactivity of the isothiocyanate group, and the ring itself provides a scaffold for further functionalization. These compounds serve as crucial intermediates in the preparation of a wide array of heterocyclic systems. researchgate.nettsijournals.com
The reaction of aromatic isothiocyanates with various nucleophiles leads to the formation of diverse molecular frameworks. For instance, their reaction with amino compounds is a fundamental step in the synthesis of numerous biologically active molecules. Furthermore, the presence of other functional groups on the aromatic ring, as seen in Benzenamine, 3-isothiocyanato-, expands their synthetic potential, enabling intramolecular reactions and the construction of fused ring systems.
Research Landscape of Benzenamine, 3-isothiocyanato- and its Structural Analogues
The research landscape surrounding Benzenamine, 3-isothiocyanato- and its analogues is active, driven by the quest for new synthetic methodologies and novel molecular entities with interesting properties. For example, a derivative, 1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea, was synthesized from 1-naphthyl isothiocyanate and 1,3-phenylenediamine, highlighting the utility of related synthons in creating new compounds. aip.org
The synthesis of isothiocyanates from primary amines is a well-established field, with various methods available. chemrxiv.orgrsc.orgbeilstein-journals.org The reactivity of the amino group in Benzenamine, 3-isothiocyanato- allows for further chemical transformations. For instance, the amino group can be acylated or alkylated to introduce additional functionality. Research has also explored the synthesis of fluorinated derivatives of related aminophenyl compounds, leading to the creation of complex heterocyclic systems with potential biological applications. scirp.org
The table below provides key physical and chemical properties of Benzenamine, 3-isothiocyanato-.
The following table lists the chemical compounds mentioned in this article.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-isothiocyanatoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-2-1-3-7(4-6)9-5-10/h1-4H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVXNESNQXEEQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226170 | |
| Record name | Benzenamine, 3-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75190-55-5 | |
| Record name | Benzenamine, 3-isothiocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075190555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Reaction Chemistry and Mechanisms Involving the Isothiocyanato Group
Nucleophilic Additions and Reactivity with Amines
The primary reaction pathway for isothiocyanates is nucleophilic addition to the central carbon atom of the –N=C=S group. Amines, being effective nucleophiles, react readily with isothiocyanates to form a variety of important derivatives.
The reaction between an isothiocyanate and a primary or secondary amine is a fundamental and efficient method for the synthesis of substituted thioureas. mdpi.comuobabylon.edu.iq This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group, followed by a proton transfer to the nitrogen atom of the former isothiocyanate. The reaction is typically high-yielding and can be performed under mild conditions, often at room temperature by simply stirring the reactants in a suitable solvent. mdpi.comnih.gov
For Benzenamine, 3-isothiocyanato-, the reaction with an amine (R-NH₂) yields a 1-(3-aminophenyl)-3-substituted thiourea (B124793). The general reaction is as follows:
H₂N-C₆H₄-NCS + R-NH₂ → H₂N-C₆H₄-NH-C(S)-NH-R
A wide variety of amines, including aliphatic and aromatic, can be used, leading to a great structural diversity of thiourea derivatives. mdpi.com The reaction conditions are generally straightforward, often involving stirring the reactants in a solvent like dichloromethane (B109758) or ethanol (B145695) until the reaction is complete, as monitored by thin-layer chromatography (TLC). mdpi.comuobabylon.edu.iq In many cases, the resulting thiourea product precipitates from the reaction mixture and can be purified by simple filtration and recrystallization. uobabylon.edu.iq Mechanochemical methods, such as ball milling, have also been employed for the synthesis of thioureas from anilines and carbon disulfide, which proceeds through an in-situ generated isothiocyanate intermediate. nih.gov
| Isothiocyanate Reactant | Amine Reactant | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Phenyl Isothiocyanate | Various Amines | Dichloromethane | Room Temperature, Stirring | N,N'-Disubstituted Thiourea | mdpi.com |
| Allyl Isothiocyanate | Aniline (B41778) Derivatives | Ethanol | Reflux, 10h | N-Allyl-N'-aryl Thiourea | uobabylon.edu.iq |
| Aromatic Isothiocyanates | Anilines | N/A (Ball Milling) | Room Temperature | Symmetrical/Unsymmetrical Aromatic Thioureas | nih.gov |
| 6-amino-3-methyl-2(3H)-benzoxazolone | Appropriate Isothiocyanates | Not Specified | Not Specified | Thiourea Derivatives | tubitak.gov.tr |
The thiourea derivatives synthesized from Benzenamine, 3-isothiocyanato- are valuable intermediates for the synthesis of various nitrogen- and sulfur-containing heterocycles through cyclization reactions. These reactions can be either intermolecular or intramolecular.
Intermolecular Cyclization: In these reactions, the thiourea derivative reacts with a separate bifunctional molecule to form a heterocyclic ring. For example, thioureas can react with α-haloketones in the Hantzsch thiazole (B1198619) synthesis to yield aminothiazole derivatives.
Intramolecular Cyclization: This type of reaction is particularly relevant for derivatives of Benzenamine, 3-isothiocyanato-. The presence of the amino group on the phenyl ring allows for subsequent intramolecular reactions. For instance, the thiourea formed from the reaction of Benzenamine, 3-isothiocyanato- with a molecule containing a suitable electrophilic center can undergo intramolecular cyclization. A common strategy involves the oxidative cyclization of an arylthiourea to form a 2-aminobenzothiazole (B30445). This transformation can be promoted by various reagents, such as bromine or benzyltrimethylammonium (B79724) tribromide. indexcopernicus.com
Furthermore, transition metal catalysis, particularly with copper and palladium, facilitates intramolecular C-S bond formation between an aryl halide and a thiourea functionality to construct 2-aminobenzothiazole scaffolds. indexcopernicus.com Iron-catalyzed cyclization reactions have also been reviewed as a method for synthesizing N-heterocycles. researchgate.net The general principle involves the formation of a thiourea intermediate, which then undergoes an intramolecular nucleophilic attack, often from the aniline nitrogen or another nucleophilic site, onto an electrophilic center, leading to ring closure. mdpi.com For example, N-alkyne-substituted pyrrole (B145914) esters can undergo intramolecular nucleophilic cyclization with hydrazine (B178648), demonstrating 6-exo-dig or 6-endo-dig pathways depending on the substituents. beilstein-journals.org While not directly involving Benzenamine, 3-isothiocyanato-, this illustrates the principles of intramolecular cyclization of nitrogen-containing compounds.
Cycloaddition Reactions
The C=N and C=S double bonds of the isothiocyanate group can participate in cycloaddition reactions, providing a powerful route for the construction of heterocyclic systems.
[3+2]-Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful tools for synthesizing five-membered heterocyclic rings. numberanalytics.comnumberanalytics.com These reactions involve the combination of a three-atom, four-π-electron component (the 1,3-dipole) with a two-π-electron component (the dipolarophile). numberanalytics.com
The isothiocyanate group itself is not a classic 1,3-dipole. However, it can be incorporated into molecules that act as synthons in [3+2] cycloadditions or react with 1,3-dipoles. For instance, isothiocyanates can react with azomethine ylides, nitrones, or nitrile oxides to form various five-membered heterocycles. numberanalytics.comsci-rad.com The reaction of an isothiocyanate with an azomethine ylide, for example, can lead to the formation of thiazolidine (B150603) or imidazolidine (B613845) derivatives depending on the regioselectivity of the cycloaddition.
In some cases, the isothiocyanate is part of a more complex system that acts as the dipolarophile. For example, 3-isothiocyanato oxindoles have been used in formal [3+2] cycloadditions with Fischer's base reactants to generate complex bispiro[Fischer's base-oxindole] hybrids. rsc.org Similarly, organocatalyzed asymmetric [3+2] cycloaddition reactions between isothiocyanatoindanones and 2-arylidene-1,3-indanediones have been developed to produce thiodispiro[indene-pyrrolidine-indene]-trione compounds. mdpi.com These examples highlight the utility of the isothiocyanate group as a key functional handle in the construction of complex heterocyclic and spirocyclic frameworks through cycloaddition strategies. numberanalytics.comrsc.orgmdpi.com
Derivatization Chemistry for Analytical and Synthetic Utility
The high reactivity of the isothiocyanate group towards nucleophiles, particularly amines, makes it an excellent reagent for chemical derivatization. This is widely exploited in analytical chemistry to enhance the detection and separation of various analytes.
In analytical techniques like High-Performance Liquid Chromatography (HPLC), many biologically important compounds, such as amino acids, lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations using standard UV or fluorescence detectors. myfoodresearch.comaxionlabs.com Pre-column derivatization is a strategy used to overcome this limitation by reacting the analyte with a labeling reagent to form a derivative with favorable detection properties.
Phenylisothiocyanate (PITC), a compound structurally related to Benzenamine, 3-isothiocyanato-, is famously used as a pre-column derivatization reagent in the Edman degradation for amino acid sequencing and analysis. myfoodresearch.comnih.gov The reaction of PITC with the primary or secondary amino group of an amino acid at a slightly basic pH yields a phenylthiocarbamoyl (PTC) derivative. These PTC-amino acids are stable and exhibit strong UV absorbance around 254 nm, allowing for their sensitive detection by HPLC. myfoodresearch.comnih.gov This method enables the routine detection of amino acids at the picomole level. nih.gov
Given its analogous reactivity, Benzenamine, 3-isothiocyanato- can also be employed as a derivatizing agent. The resulting (3-aminophenyl)thiocarbamoyl derivatives would similarly enhance UV detection. Furthermore, the presence of the primary amino group on the phenyl ring of the reagent offers a secondary site for further modification, potentially allowing for dual derivatization or the introduction of a fluorescent tag to further increase sensitivity. Various isothiocyanates have been investigated as derivatization reagents for amines in liquid chromatography coupled with mass spectrometry (LC/ESI-MS/MS), where the resulting thiourea structure can be efficiently cleaved to give a single, intense product ion, enhancing detection sensitivity. researchgate.net
| Derivatizing Reagent | Analyte Type | Principle | Detection Method | Benefit | Reference |
|---|---|---|---|---|---|
| Phenylisothiocyanate (PITC) | Amino Acids | Forms stable, UV-active phenylthiocarbamoyl (PTC) derivatives. | HPLC-UV (254 nm) | Allows detection under 1 pmol; routine and reproducible. | myfoodresearch.comnih.gov |
| 3-Pyridyl Isothiocyanate | Amines | Forms thiourea derivatives with favorable ionization. | LC/ESI-MS/MS | High reactivity and detection sensitivity. | researchgate.net |
| 2,3,4,6-tetra-O-acetylglucopyranosylisothiocyanate (GITC) | Amino Acids | Forms diastereomeric derivatives for chiral separation. | LC-MS | Enables determination of stereochemistry. | nih.gov |
| Various Isothiocyanates | Amines, Amino Acids | Reaction with primary/secondary amines to form thioureas. | HPLC-UV, LC-MS | Improves chromatographic properties and detector response. | researchgate.netscience.gov |
Fluorogenic Tagging Strategies
Fluorogenic tagging is a powerful strategy for imaging biological processes, where a non-fluorescent or weakly fluorescent molecule (a fluorogen) becomes highly fluorescent upon reacting with a specific target. mdpi.com Isothiocyanates, including Benzenamine, 3-isothiocyanato-, can be incorporated into fluorogenic probes. These probes are designed to undergo a significant change in their photophysical properties upon covalent reaction with target molecules such as amines, amino acids, and proteins. dicp.ac.cn
The reaction of an isothiocyanate with an amine to form a thiourea linkage can induce fluorogenicity. This principle is utilized in the design of probes for various applications, including the detection of specific enzymes or for labeling proteins in living cells. mdpi.comdicp.ac.cn For instance, the conjugation of a fluorophore to a target biomolecule can be engineered to restrict its conformational flexibility, leading to an increase in fluorescence quantum yield. mdpi.com The development of fluorogenic probes often involves the strategic placement of electron-donating and electron-withdrawing groups to fine-tune the spectral properties of the dye. nih.gov
A notable example involves the use of BODIPY (boron-dipyrromethene) dyes. Activated esters of meso-carboxyBODIPY, upon reaction with amines, exhibit a substantial increase in fluorescence intensity and a significant shift in emission wavelength, making them effective for the fluorogenic detection of amines and protein labeling. dicp.ac.cn While direct examples using Benzenamine, 3-isothiocyanato- in complex fluorogenic probes are not extensively detailed in the provided search results, the fundamental reactivity of its isothiocyanate group makes it a candidate for incorporation into such molecular designs.
Derivatization of Amino-Functionalized Surfaces
The isothiocyanate group of Benzenamine, 3-isothiocyanato- readily reacts with primary amino groups on various surfaces, making it a valuable reagent for surface modification and analysis. This derivatization is crucial for determining the number of accessible amino groups on a surface, which is vital for applications like biosensors and biomaterial interfaces where proteins or other biomolecules are to be immobilized. nih.govresearchgate.net
One common technique involves the use of X-ray photoelectron spectroscopy (XPS) to quantify the extent of derivatization. By using a fluorine-containing isothiocyanate like 3,5-bis(trifluoromethyl)phenyl isothiocyanate, the fluorine signal in the XPS spectrum provides a sensitive and specific measure of the number of reacted amino groups. nih.govresearchgate.net
Studies on different amino-functionalized surfaces have shown varying reaction yields:
Amino thiolate on Gold (Au): Nearly 90% of the expected amino groups were derivatized, indicating high accessibility. nih.govresearchgate.net
Amino siloxane on Silicon (Si): The derivatization yield was significantly lower, around 30%. This is attributed to interactions between the amino groups and silanol (B1196071) groups or the underlying substrate, rendering many amino groups inaccessible to the derivatization agent. nih.govresearchgate.net
Aminated Polyethylene (PE): For these complex surfaces, it was found that 1-3% of the total carbon atoms in the surface layer were attached to accessible amino groups. nih.govresearchgate.net
This derivatization strategy provides critical insights into the surface chemistry and the availability of functional groups for subsequent coupling reactions. nih.gov
Table 1: Derivatization Yields on Different Amino-Functionalized Surfaces
| Surface Type | Derivatization Yield | Reference |
| Amino thiolate on Au | ~90% | nih.govresearchgate.net |
| Amino siloxane on Si | ~30% | nih.govresearchgate.net |
| Aminated Polyethylene | 1-3% of surface carbon atoms | nih.govresearchgate.net |
On-Fiber Derivatization Techniques
On-fiber derivatization is a sample preparation technique used in conjunction with solid-phase microextraction (SPME) and gas chromatography (GC). This method enhances the extractability and detectability of analytes. researchgate.netwiley-vch.de In this technique, a derivatizing agent is loaded onto the SPME fiber, which is then exposed to the sample. The analyte is extracted from the sample and simultaneously derivatized on the fiber. researchgate.netojp.gov
Isothiocyanates can be employed in on-fiber derivatization, particularly for the analysis of primary aromatic amines. A sensitive procedure involves impregnating the SPME fiber with an isothiocyanate, such as allyl isothiocyanate. When the fiber is exposed to the headspace of a sample containing aromatic amines, the amines are extracted and react with the isothiocyanate to form thiourea derivatives on the fiber. researchgate.net These derivatives can then be analyzed by GC-mass spectrometry (GC-MS), often after pyrolysis in the GC injection port to form the corresponding aryl isothiocyanates, which are then chromatographed. researchgate.net
This technique offers several advantages, including being solvent-free and increasing the sensitivity of detection for aromatic amines in complex matrices like environmental and food samples. researchgate.net The optimization of SPME parameters such as fiber coating material, extraction/derivatization time, and temperature is crucial for achieving high extraction efficiency. researchgate.net
Mechanism of Action in General Isothiocyanate Transformations
Electrophilic Reactivity of the Isothiocyanate Group
The isothiocyanate group (–N=C=S) is characterized by its electrophilic nature, which is central to its reactivity. The carbon atom of the isothiocyanate group is electron-deficient due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, making it susceptible to attack by nucleophiles. iiab.meevitachem.com
This electrophilicity is the basis for the reactions of isothiocyanates with a wide range of nucleophiles, including amines, alcohols, and thiols, to form thioureas, thiocarbamates, and dithiocarbamates, respectively. researchgate.net The reaction with amines to form thioureas is a particularly common and important transformation. researchgate.netchemrxiv.org
The reactivity of the isothiocyanate can be influenced by the electronic nature of the substituent attached to the nitrogen atom. Electron-withdrawing groups can enhance the electrophilicity of the isothiocyanate carbon, potentially increasing its reaction rate with nucleophiles. Conversely, electron-donating groups may decrease its reactivity.
Role in C–N Bond Formation
The reaction of isothiocyanates with primary and secondary amines is a classic example of C–N bond formation, resulting in the synthesis of substituted thioureas. researchgate.netchemrxiv.org This reaction proceeds through the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group. uou.ac.in
This C–N bond-forming reaction is fundamental to the use of isothiocyanates as derivatizing agents for amines and amino acids. dicp.ac.cn For instance, in the Edman degradation, phenyl isothiocyanate is used to sequentially cleave amino acids from a peptide, a process that relies on the formation of a C–N bond between the isothiocyanate and the N-terminal amino group of the peptide. iiab.me
Recent research has also explored the use of copper-photocatalyzed reactions to achieve selective C–S or C–N bond formation. uni-regensburg.de In some systems, the electronic properties of the aromatic ring can dictate whether a thiocyanate (B1210189) (C–S bond) or an isothiocyanate (C–N bond) is formed. uni-regensburg.de
Radical Isomerization Processes
While the primary reactivity of isothiocyanates is governed by electrophilic addition, radical isomerization processes can also play a role in their synthesis and transformations. chemrxiv.orgrsc.org In some synthetic routes to isothiocyanates, a thiocyanate (R-S-C≡N) may be formed initially as a kinetic product, which then isomerizes to the more thermodynamically stable isothiocyanate (R-N=C=S). rsc.org
This isomerization can be facilitated by various means, including heat or catalysis. rsc.org Mechanistic studies have proposed that these isomerizations can proceed through radical pathways. For example, in the hydroisothiocyanation of alkenes, a proposed mechanism involves the generation of a thiocyanate intermediate which then undergoes an intramolecular radical isomerization to yield the corresponding isothiocyanate. chemrxiv.orgrsc.org Similarly, the reaction of certain substrates with thiopyrrolidine-2,5-diones and trimethylsilyl (B98337) isothiocyanate can initially form a thiocyanate adduct, which upon heating, isomerizes to the desired isothiocyanate. rsc.org
Applications of Benzenamine, 3 Isothiocyanato As a Versatile Synthetic Building Block
Synthesis of Sulfur and Nitrogen-Containing Heterocyclic Compounds
The dual reactivity of Benzenamine, 3-isothiocyanato- makes it a suitable starting material for synthesizing complex molecular architectures. The isothiocyanate moiety is particularly effective in reactions leading to the formation of various heterocyclic rings.
Aryl isothiocyanates are widely utilized as precursors for the synthesis of pyrimidine (B1678525) and quinazoline (B50416) derivatives. researchgate.netbu.edu.egnih.gov The general strategy often involves the reaction of the isothiocyanate with a molecule containing an active methylene (B1212753) group or an enamine, leading to a thiourea (B124793) intermediate that can subsequently cyclize to form the pyrimidine ring. bu.edu.eg For instance, the addition of enaminoketones or enaminoesters to aroyl isothiocyanates yields intermediates that undergo cyclodehydration in a basic medium to afford pyrimidine derivatives. bu.edu.eg
In the context of quinazoline synthesis, isothiocyanates can react with aminobenzonitriles or related compounds. The reaction proceeds through the formation of a thiourea derivative which then undergoes intramolecular cyclization to yield the quinazoline core. While these are established routes for aryl isothiocyanates, specific documented examples detailing the use of Benzenamine, 3-isothiocyanato- for these particular transformations are not extensively reported in the reviewed literature. However, the inherent reactivity of its isothiocyanate group suggests its potential applicability in these synthetic strategies.
The synthesis of oxazine (B8389632) derivatives can be achieved through various chemical pathways. ijrpr.com One established method involves the reaction of acyl isothiocyanates with nucleophiles like ethyl cyanoacetate or malononitrile, which leads to the formation of 1,3-oxazine structures. tandfonline.com For example, 2-cyano-3,3-diphenylprop-2-enoyl isothiocyanate reacts with water to yield a stable 4-oxo-6,6-diphenyl-2-thioxo-1,3-oxazinane-5-carbonitrile. Although this demonstrates the utility of the isothiocyanate group in forming oxazine rings, specific applications of Benzenamine, 3-isothiocyanato- in the synthesis of oxazine derivatives are not prominently featured in available research.
Benzothiazines are an important class of heterocyclic compounds typically synthesized through the cyclocondensation of 2-aminothiophenols with various carbonyl-containing reagents. nih.govnih.gov Another route involves the reaction of 2-(hydroxymethyl)aminocyclohexanes with phenyl isothiocyanate to produce thiourea intermediates, which can then be cyclized to form perhydrobenzothiazines. researchgate.net Despite the established reactivity of isothiocyanates in forming sulfur-nitrogen heterocycles, the direct application of Benzenamine, 3-isothiocyanato- as a primary building block for the synthesis of benzothiazine frameworks is not well-documented in scientific literature.
Benzenamine, 3-isothiocyanato- is a key precursor in the synthesis of 1,3,4-thiadiazole derivatives. These compounds are typically formed through the cyclization of thiosemicarbazide intermediates. A common synthetic route involves the reaction of an acid hydrazide with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide, which is then cyclized in an acidic medium. nih.gov
For example, the reaction of various hydrazides with 3-isothiocyanato-benzenamine can yield N-(3-aminophenyl)thiosemicarbazide derivatives. These intermediates can be further reacted and cyclized to produce a range of substituted thiadiazoles. The reaction of isoniazid with substituted isothiocyanates has been shown to produce 2-amino-5-pyridyl-1,3,4-thiadiazole derivatives. nih.govjocpr.com Similarly, a photocatalytic method allows for the synthesis of 2-amino-1,3,4-thiadiazoles from isothiocyanates and hydrazones under mild, metal-free conditions. organic-chemistry.org
A specific application involves the reaction of 2-hydrazinyl-N-phenyl-2-thioxoacetamide with phenyl isothiocyanate in the presence of potassium hydroxide (B78521) to yield N-Phenyl-5-(phenylamino)-1,3,4-thiadiazole-2-carboxamide, showcasing a direct route to substituted thiadiazoles from an isothiocyanate precursor. ekb.eg
Table 1: Synthesis of Thiadiazole Derivatives
| Starting Material 1 | Starting Material 2 | Product | Reference |
|---|---|---|---|
| Hydrazide | Aromatic Isothiocyanate | 1,4-Disubstituted Thiosemicarbazide | nih.gov |
| Isoniazid | Substituted Isothiocyanate | 2-Amino-5-pyridyl-1,3,4-thiadiazole | nih.govjocpr.com |
| 2-Hydrazinyl-N-phenyl-2-thioxoacetamide | Phenyl Isothiocyanate | N-Phenyl-5-(phenylamino)-1,3,4-thiadiazole-2-carboxamide | ekb.eg |
The synthesis of pyrrolidine rings typically involves cyclization reactions of aminoalkenes or other suitable acyclic precursors. nih.gov While isothiocyanates are versatile reagents, their direct role in the primary construction of the pyrrolidine skeleton is not a commonly reported synthetic strategy. mdpi.comorganic-chemistry.org
Conversely, the synthesis of 1,3,5-triazine derivatives often starts from cyanuric chloride or through the cyclotrimerization of nitriles. chim.itglobalscitechocean.com A relevant synthetic approach involves reacting hydrazides with isothiocyanates to form thiosemicarbazide intermediates, which can then be used to construct more complex heterocyclic systems containing a triazine ring. nih.gov For instance, thiosemicarbazides can be cyclized to form triazole rings, which can be part of a larger fused heterocyclic system. However, the direct use of Benzenamine, 3-isothiocyanato- to form a standalone triazine framework is not a standard or widely documented method.
Formation of Key Organic Intermediates
One of the most fundamental applications of Benzenamine, 3-isothiocyanato- is its role in the formation of thiourea derivatives. Thioureas are crucial intermediates in the synthesis of a multitude of heterocyclic compounds and also exhibit a range of biological activities themselves. researchgate.net
The reaction involves the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group. When Benzenamine, 3-isothiocyanato- reacts with another primary or secondary amine, it can form an N,N'-disubstituted thiourea. The presence of the amino group on the phenyl ring of Benzenamine, 3-isothiocyanato- offers a site for further functionalization, allowing for the creation of more complex intermediates. For example, reacting 2-amino-3-ethoxycarbonyl-thiophenes with aryl isothiocyanates is a known method to produce thienylthiourea derivatives, which are intermediates for thieno[2,3-d]pyrimidin-4-ones. mdpi.com
These thiourea intermediates derived from Benzenamine, 3-isothiocyanato- can then be used in subsequent cyclization reactions to build the heterocyclic systems discussed previously, such as pyrimidines, thiazolidinones, and triazoles. researchgate.net The formation of these intermediates is a critical step that underscores the compound's utility as a versatile building block in a multi-step synthetic plan.
Contributions to Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The functional groups on Benzenamine, 3-isothiocyanato- make it an intriguing candidate for designing self-assembling systems.
The structure of Benzenamine, 3-isothiocyanato- possesses key features for participating in non-covalent interactions that drive self-assembly. The primary amine (-NH₂) group is a strong hydrogen bond donor, while the nitrogen and sulfur atoms of the isothiocyanate (-N=C=S) group can act as hydrogen bond acceptors.
This donor-acceptor capability allows the molecule to form predictable hydrogen-bonding motifs, such as dimers or one-dimensional chains. researchgate.netresearchgate.netnih.gov For example, the amine group of one molecule could form a hydrogen bond with the nitrogen or sulfur atom of a neighboring molecule, leading to the formation of extended supramolecular structures. The study of such motifs is crucial for the rational design of crystal structures and novel materials with specific properties. nih.govnih.gov
Table 2: Potential Hydrogen Bonding in Benzenamine, 3-isothiocyanato-
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Potential Motif |
|---|---|---|
| Amine (-NH₂) | Isothiocyanate Nitrogen (-N =C=S) | Intermolecular Chain/Dimer |
Coordination polymers are multi-dimensional structures formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). The bifunctional nature of Benzenamine, 3-isothiocyanato- makes it an ideal candidate for a linker molecule. It can coordinate to metal centers through two distinct sites:
The lone pair of electrons on the nitrogen atom of the amino group.
The nitrogen or sulfur atom of the isothiocyanate group.
This ability to bridge two or more metal centers allows for the construction of one-, two-, or three-dimensional coordination networks. The geometry of the resulting network is influenced by the coordination preference of the metal ion and the geometry of the ligand. The isothiocyanate group is a well-established bridging ligand in the formation of coordination polymers. nih.govwikipedia.orgnih.gov The addition of the amino group at the meta-position provides a divergent binding site, facilitating the formation of extended, stable polymeric structures.
Role in Coordination Chemistry
The isothiocyanate functional group is a classic ligand in coordination chemistry, known for its ambidentate nature—it can bind to a metal center through either the nitrogen (isothiocyanato) or the sulfur (thiocyanato) atom. wikipedia.orgwikipedia.org This binding mode is often determined by the electronic properties of the metal center, according to HSAB (Hard and Soft Acids and Bases) theory. wikipedia.org
Benzenamine, 3-isothiocyanato- can act as a more complex ligand than simple isothiocyanates. Its two donor sites, the amino group and the isothiocyanate group, allow it to function as a bidentate ligand, forming a chelate ring with a single metal center. researchgate.netnih.gov This chelation can enhance the stability of the resulting metal complex. Alternatively, it can act as a bridging ligand, with the amino group coordinating to one metal ion and the isothiocyanate group coordinating to another, as discussed in the context of coordination polymers. The presence of both functionalities on a rigid aromatic backbone provides a well-defined spatial arrangement for constructing predictable coordination architectures. nih.govnih.gov
Isothiocyanate as a Ligand in Metal Complexes
The isothiocyanate group (-NCS) is a well-studied ligand in coordination chemistry. It is classified as an ambidentate ligand, meaning it possesses two different donor atoms (nitrogen and sulfur) and can bind to a metal center through either one. wikipedia.org The specific coordination mode is influenced by several factors, most notably the nature of the metal ion, as described by Hard and Soft Acid and Base (HSAB) theory. wikipedia.org
N-Coordination (Isothiocyanate): Hard metal ions, such as first-row transition metals like Cr(III), Mn(II), Fe(III), Co(II), and Ni(II), typically bind to the nitrogen atom of the thiocyanate (B1210189) ligand. wikipedia.org In these isothiocyanate complexes, the M-N-C linkage is generally linear or close to 180°. wikipedia.org
S-Coordination (Thiocyanate): Soft metal ions, including second and third-row transition metals like Rh(III), Pd(II), Pt(II), and Au(III), tend to form bonds with the sulfur atom. wikipedia.org For these thiocyanate complexes, the M-S-C angle is typically bent, around 100°. wikipedia.org
Bridging Ligand: The isothiocyanate ligand can also act as a bridge between two metal centers, coordinating to one through nitrogen and the other through sulfur.
The presence of the amine group on the benzenamine ring can also influence the coordination chemistry, potentially participating in ligand formation itself or being modified to create multidentate ligands.
| Coordination Atom | Bonding Mode | Typical Metal Ions | M-X-C Angle (X=N or S) |
|---|---|---|---|
| Nitrogen (N) | Isothiocyanate | Cr(III), Fe(III), Ni(II), Co(II), Mn(II) | ~180° |
| Sulfur (S) | Thiocyanate | Pd(II), Pt(II), Au(III), Rh(III) | ~100° |
| Nitrogen & Sulfur | Bridging | Various dinuclear complexes | Variable |
Formation of Metal-Thiourea Complexes
A primary application of isothiocyanates like Benzenamine, 3-isothiocyanato- in coordination chemistry is as a precursor to thiourea-derived ligands. The isothiocyanate group readily reacts with primary amines to form N,N'-disubstituted thioureas. nih.govmaterialsciencejournal.org This reaction transforms the isothiocyanate into a new, often multidentate, ligand which can then be used to form stable complexes with transition metals. researchgate.netnih.gov
The general synthesis involves a two-step process:
Ligand Synthesis: An isothiocyanate is reacted with a suitable amine-containing molecule. For example, reacting phenyl isothiocyanate with an aromatic amine in a 1:1 molar ratio yields a corresponding N,N'-diarylthiourea ligand. materialsciencejournal.org
Complexation: The resulting thiourea derivative is then reacted with a metal salt (e.g., NiCl₂, CuCl₂) to form the metal-thiourea complex. materialsciencejournal.orgnih.gov
In these complexes, the thiourea ligand typically coordinates to the metal center through its sulfur atom. nih.govksu.edu.tr If the ligand possesses other donor atoms, such as nitrogen or phosphorus, it can act as a bidentate or polydentate chelating agent, forming highly stable ring structures with the metal ion. nih.govresearchgate.net The coordination of a metal can significantly alter the chemical and physical properties of the organic ligand. researchgate.net
| Isothiocyanate Precursor | Reactant | Resulting Thiourea Ligand Type | Coordinating Metal Ion | Primary Coordination Site(s) |
|---|---|---|---|---|
| Phenyl isothiocyanate | 2-(Diphenylphosphino)ethylamine | Thiourea with P, N, S donors | Au(I), Ag(I) | Sulfur (S), Phosphorus (P) |
| Phenyl isothiocyanate | Substituted anilines | N-phenyl-N'-[substituted phenyl] thiourea | Ni(II), Cu(II) | Sulfur (S) |
| 3,5-bis(trifluoromethyl)phenyl isothiocyanate | 2-(Diphenylphosphino)ethylamine | Fluorinated thiourea with P, N, S donors | Au(I), Ag(I) | Sulfur (S), Phosphorus (P) |
Potential in Material Science Applications (General Isothiocyanates)
The high reactivity of the isothiocyanate group makes it a functional handle for applications in material science. Isothiocyanates are employed as intermediates in organic synthesis and polymer chemistry. mdpi.com Their ability to react with various nucleophiles allows for the covalent modification of polymers and surfaces, introducing new functionalities and properties to materials. mdpi.comfoodandnutritionjournal.org This versatility has led to their use in the development of functional materials, including nanoparticles and specialized polymers. mdpi.comnih.govrsc.org
Derivatization for Surface Functionalization
A significant application of isothiocyanates in material science is the chemical modification, or derivatization, of surfaces. The isothiocyanate group can form a stable, covalent thiourea bond upon reaction with primary amine groups. nih.gov This chemistry is widely used to anchor molecules onto the surface of various substrates, including silica and silicon nanoparticles. nih.govrsc.org
The process typically involves a substrate that has been pre-functionalized with amine groups. The isothiocyanate-containing molecule, such as fluorescein isothiocyanate (FITC) for fluorescent labeling, is then introduced and reacts with the surface amines. nih.govacs.org This straightforward reaction allows for the stable attachment of a wide array of molecules, enabling the tuning of surface properties. nih.gov For example, isothiocyanate-functionalized mesoporous silica nanoparticles (MSNs) can be prepared from aminated MSNs; these modified nanoparticles are chemically stable and can be further reacted with primary amines to attach other functional units. nih.gov This method is efficient and compatible with aqueous media, making it suitable for various applications in materials and biomedical research. nih.gov
| Isothiocyanate | Substrate | Surface Group | Purpose of Functionalization |
|---|---|---|---|
| Fluorescein isothiocyanate (FITC) | Mesoporous Silica Nanoparticles (MSNs) | Amine (-NH₂) | Fluorescent tracking and labeling |
| Isothiocyanate-capped | Silicon Nanoparticles (SiNPs) | Hydrogen-terminated surface (via hydrosilylation) | Introduction of a reactive terminal group for further modification |
| Generic R-NCS | Aminated Mesoporous Silica Nanoparticles | Amine (-NH₂) | Creating a stable, water-tolerant platform for further chemical reactions |
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment of each atom.
Proton (1H) and Carbon-13 (13C) NMR spectroscopy are fundamental for confirming the structure of Benzenamine, 3-isothiocyanato-. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) in the 1H NMR spectrum reveal the number and arrangement of protons, while the 13C NMR spectrum identifies the different carbon environments within the molecule.
The 1H NMR spectrum of Benzenamine, 3-isothiocyanato- is characterized by distinct signals in the aromatic region, corresponding to the four protons on the benzene (B151609) ring. The meta-substitution pattern leads to a complex set of multiplets. The two protons of the amino (-NH2) group typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
The 13C NMR spectrum shows six distinct signals for the aromatic carbons and one for the isothiocyanate (-NCS) carbon. The carbon attached to the isothiocyanate group is significantly deshielded and appears at a characteristic downfield shift. Spectroscopic techniques like 1H and 13C NMR are routinely used to characterize synthetic derivatives of various compounds. researchgate.net
Table 1: Predicted 1H and 13C NMR Data for Benzenamine, 3-isothiocyanato- Predicted chemical shifts (in ppm) relative to TMS in a typical deuterated solvent like CDCl₃.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| 1H | H-2 | ~7.1 - 7.3 | Doublet of doublets (dd) |
| 1H | H-4 | ~6.8 - 7.0 | Doublet of doublets (dd) |
| 1H | H-5 | ~7.2 - 7.4 | Triplet (t) |
| 1H | H-6 | ~6.7 - 6.9 | Doublet of doublets (dd) |
| 1H | -NH₂ | ~3.5 - 4.5 | Broad singlet (br s) |
| 13C | C-1 (-NH₂) | ~146 - 148 | Singlet |
| 13C | C-2 | ~118 - 120 | Singlet |
| 13C | C-3 (-NCS) | ~132 - 134 | Singlet |
| 13C | C-4 | ~122 - 124 | Singlet |
| 13C | C-5 | ~130 - 132 | Singlet |
| 13C | C-6 | ~117 - 119 | Singlet |
Fluorine-19 (19F) NMR spectroscopy is a highly specific and sensitive technique used exclusively for the analysis of organofluorine compounds. nih.gov While Benzenamine, 3-isothiocyanato- itself is not fluorinated, 19F NMR is crucial for the structural elucidation of its fluorinated analogues. The 19F nucleus has a spin of 1/2 and 100% natural abundance, making it nearly as sensitive as the proton nucleus for NMR detection. researchgate.net
The key advantages of 19F NMR include:
High Sensitivity: The high gyromagnetic ratio of the 19F nucleus results in strong NMR signals. researchgate.net
Wide Chemical Shift Range: The chemical shifts in 19F NMR span a very wide range (over 300 ppm), making the technique extremely sensitive to subtle changes in the local electronic environment of the fluorine atom. researchgate.net
No Background Noise: Since naturally occurring fluorinated compounds are rare in biological systems, 19F NMR spectra are typically free from background interference, which is a significant advantage when studying molecules in complex mixtures. researchgate.netbeilstein-journals.org
For a hypothetical analogue like Benzenamine, 5-fluoro-3-isothiocyanato-, the 19F NMR spectrum would show a single signal for the fluorine atom. The chemical shift and coupling constants (JHF and JCF) to nearby protons and carbons would provide definitive proof of its position on the aromatic ring. This methodology allows for the unambiguous determination of molecular structures in complex mixtures without the need for separation. rsc.orgrsc.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov For isothiocyanates, which can be unstable and lack strong chromophores for UV detection, LC-MS/MS is an ideal analytical method. dntb.gov.ua
Derivatization: To improve chromatographic retention, ionization efficiency, and stability, isothiocyanates are often derivatized before LC-MS/MS analysis. A common method involves reacting the isothiocyanate with a thiol-containing molecule, such as N-acetyl-L-cysteine (NAC). wur.nl This reaction forms a more stable and readily ionizable dithiocarbamate (B8719985) conjugate, which enhances the analytical performance of the method. wur.nl
Detection Sensitivity: LC-MS/MS offers exceptional sensitivity, allowing for the detection and quantification of analytes at very low concentrations. chromatographyonline.comsepscience.com Using techniques like Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored, the method achieves high specificity and low limits of detection (LOD), often in the picogram-per-milliliter (pg/mL) to nanogram-per-milliliter (ng/mL) range. nih.govlcms.cz This makes it suitable for analyzing trace amounts of isothiocyanates and their metabolites in complex biological matrices. mdpi.com
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). mdpi.com This precision allows for the determination of a molecule's elemental formula, a critical step in identifying an unknown compound or confirming the structure of a synthesized one. dntb.gov.ua
For Benzenamine, 3-isothiocyanato- (C7H6N2S), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would yield a measured mass that matches this theoretical value very closely, confirming the elemental composition and distinguishing it from other compounds with the same nominal mass. This additional sensitivity and precision is a key advantage of HRMS. mdpi.com
Table 2: Accurate Mass Determination of Benzenamine, 3-isothiocyanato- by HRMS
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₆N₂S |
| Theoretical Monoisotopic Mass | 150.02517 u |
| Typical HRMS Measured Mass | 150.0251 ± 0.00075 u (within 5 ppm) |
Electron Impact (EI) ionization is a hard ionization technique that causes extensive fragmentation of the analyte molecule. The resulting mass spectrum is a unique fingerprint characterized by a series of fragment ions. Analyzing these fragmentation patterns provides valuable structural information. aip.org
For an aryl isothiocyanate like Benzenamine, 3-isothiocyanato-, several characteristic fragmentation pathways are expected under EI conditions:
Molecular Ion Peak: The intact radical cation [M]•+.
Loss of NCS Group: Cleavage of the C-N bond can lead to the loss of a •NCS radical or a neutral CS molecule followed by a nitrogen atom, resulting in characteristic fragment ions.
Aryl Cation Formation: A common pathway involves the formation of a stable phenyl cation or related aromatic fragment. researchgate.net
Rearrangements: Intramolecular rearrangements can occur, leading to the formation of other diagnostic ions. nih.gov
The specific fragmentation pattern is highly dependent on the substitution on the aromatic ring. nih.gov
Table 3: Plausible EI-MS Fragmentation Pattern for Benzenamine, 3-isothiocyanato-
| m/z Value | Proposed Ion/Fragment | Proposed Fragmentation Pathway |
|---|---|---|
| 150 | [C₇H₆N₂S]•+ | Molecular Ion (M•+) |
| 118 | [C₇H₆N]+ | M•+ - S |
| 92 | [C₆H₆N]+ | M•+ - NCS |
| 77 | [C₆H₅]+ | Loss of aminyl radical from [C₆H₆N]+ |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The vibrational spectrum of a molecule is a unique physical property and serves as a fingerprint for identification. researchgate.netwiley.com Specific structural features within a molecule, such as the molecular backbone and attached functional groups, result in characteristic and reproducible absorptions in the IR spectrum. wiley.com
In the analysis of Benzenamine, 3-isothiocyanato-, the IR spectrum reveals several key absorption bands that are characteristic of its structure. The isothiocyanate group (-N=C=S) exhibits a strong and characteristic asymmetric stretching vibration, which is a key diagnostic peak. Aromatic compounds like Benzenamine, 3-isothiocyanato- also show distinctive absorptions. These include weak C-H stretching absorptions from the aromatic ring typically appearing just above 3000 cm⁻¹. vscht.czlibretexts.org Additionally, complex molecular motions of the entire ring result in a series of medium-intensity absorptions in the 1450 to 1600 cm⁻¹ region. libretexts.org The substitution pattern on the benzene ring can also be inferred from the C-H out-of-plane bending vibrations in the 650 to 1000 cm⁻¹ range. libretexts.org
The following table summarizes the expected characteristic IR absorption bands for Benzenamine, 3-isothiocyanato- based on its functional groups.
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |
| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2050 - 2200 | Strong, Sharp |
| Aromatic Ring (C=C) | Stretch | 1450 - 1600 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |
| Aromatic C-H | Out-of-plane Bend | 650 - 900 | Medium to Strong |
| C-N | Stretch | 1200 - 1350 | Medium |
| N-H (Primary Amine) | Stretch | 3300 - 3500 | Medium (two bands) |
| N-H (Primary Amine) | Bend (Scissoring) | 1590 - 1650 | Medium to Strong |
This table is a representation of expected values and may vary based on experimental conditions.
X-ray Crystallography for Solid-State Structure Determination
While a specific crystallographic study for Benzenamine, 3-isothiocyanato- was not found in the provided search results, the principles of X-ray crystallography can be applied to predict the type of information that would be obtained. A crystal structure determination would provide definitive data on the planarity of the benzene ring, the geometry of the isothiocyanate group, and the orientation of the amine substituent relative to the ring.
The crystal structure is described by the space group and the unit cell parameters, which define the symmetry and the repeating unit of the crystal lattice. wikipedia.org For instance, crystal systems can range from the highly symmetric cubic system to the less symmetric triclinic system. wikipedia.org The data obtained from X-ray diffraction allows for the calculation of precise atomic coordinates.
Should a crystal structure of Benzenamine, 3-isothiocyanato- be determined, the resulting data would be presented in a format similar to the hypothetical table below. This table illustrates the kind of detailed structural parameters that X-ray crystallography provides.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Calculated Value |
| Z (Molecules per unit cell) | 4 |
| Selected Bond Lengths (Å) | |
| C-N (amine) | Value |
| N=C (isothiocyanate) | Value |
| C=S (isothiocyanate) | Value |
| Average C-C (aromatic) | Value |
| **Selected Bond Angles (°) ** | |
| C-N-C (isothiocyanate) | Value |
| C-C-N (amine) | Value |
This table is a hypothetical representation to illustrate the data obtained from an X-ray crystallography experiment.
The detailed structural information from X-ray crystallography is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. For example, studies on related compounds have shown how intermolecular hydrogen bonding can link molecules into chains or other supramolecular structures. nih.gov
Computational and Theoretical Chemistry Approaches
Quantum Chemical Studies of Molecular Structure and Reactivity
Quantum chemical studies are fundamental to determining the three-dimensional and electronic structures of molecules. chemrxiv.org These ab initio methods solve the Schrödinger equation without empirical parameters, providing a foundational understanding of molecular behavior. chemrxiv.org For aromatic isothiocyanates, quantum chemical methods are employed to predict molecular geometries, vibrational frequencies, and electronic properties, offering insights into the influence of substituents on the isothiocyanate group and the benzene (B151609) ring. researchgate.netnumberanalytics.com
Investigations into related molecules, such as phenyl isothiocyanate, have utilized resonance Raman spectroscopy in conjunction with ab initio calculations to probe structural dynamics in excited states. frontiersin.org Such studies are crucial for understanding the photophysical properties and potential photochemical reactions of these compounds. The reactivity of a molecule can be assessed by analyzing various descriptors derived from quantum chemical calculations, including molecular electrostatic potential (MEP) maps, which identify sites susceptible to electrophilic or nucleophilic attack. nih.gov For Benzenamine, 3-isothiocyanato-, the amino group is expected to increase the electron density of the aromatic ring, influencing its reactivity, while the isothiocyanate group acts as an electrophilic site.
Detailed quantum chemical calculations would provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's preferred conformation. The table below illustrates the type of geometric parameters that would be obtained from such a study.
| Parameter | Calculated Value (Illustrative) | Method/Basis Set |
|---|---|---|
| C-N (Isothiocyanate) Bond Length (Å) | 1.415 | MP2/aug-cc-pVTZ uomustansiriyah.edu.iq |
| N=C (Isothiocyanate) Bond Length (Å) | 1.218 | MP2/aug-cc-pVTZ uomustansiriyah.edu.iq |
| C=S (Isothiocyanate) Bond Length (Å) | 1.589 | MP2/aug-cc-pVTZ uomustansiriyah.edu.iq |
| C-N-C Angle (°) | 145.2 | MP2/aug-cc-pVTZ uomustansiriyah.edu.iq |
| N=C=S Angle (°) | 178.5 | MP2/aug-cc-pVTZ uomustansiriyah.edu.iq |
| C-C-N-H Dihedral Angle (°) | 180.0 | MP2/aug-cc-pVTZ uomustansiriyah.edu.iq |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govfrontiersin.org DFT calculations are instrumental in studying the electronic structure and properties of molecules by approximating the exchange-correlation energy, a key component of the total electronic energy. nih.gov For derivatives of phenyl isothiocyanate, DFT methods, particularly using the B3LYP hybrid functional, have been successfully applied to determine optimized geometries, vibrational frequencies, and electronic properties. numberanalytics.comnih.gov
DFT studies on substituted phenyl isothiocyanates, such as 3-(trifluoromethyl) phenyl isothiocyanate, have shown good agreement between calculated and experimental vibrational spectra (FT-IR and FT-Raman), allowing for a detailed assignment of vibrational modes. numberanalytics.com The reactivity of Benzenamine, 3-isothiocyanato- can be thoroughly analyzed using conceptual DFT, which defines chemical concepts like electronegativity, hardness, and softness, as well as local reactivity indicators like Fukui functions and Parr functions. frontiersin.orgresearchgate.net These indicators help predict the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. frontiersin.orgwjarr.com The HOMO-LUMO energy gap, another important parameter obtained from DFT calculations, provides insight into the chemical reactivity and kinetic stability of the molecule. researchgate.netijcce.ac.ir
The following table presents typical reactivity descriptors for a molecule like Benzenamine, 3-isothiocyanato- that would be calculated using DFT.
| Reactivity Descriptor | Calculated Value (Illustrative) | Method/Basis Set |
|---|---|---|
| EHOMO (eV) | -5.85 | B3LYP/6-311++G(d,p) nih.govwjarr.com |
| ELUMO (eV) | -1.52 | B3LYP/6-311++G(d,p) nih.govwjarr.com |
| Energy Gap (ΔE) (eV) | 4.33 | B3LYP/6-311++G(d,p) wjarr.com |
| Ionization Potential (I) (eV) | 5.85 | B3LYP/6-311++G(d,p) osti.gov |
| Electron Affinity (A) (eV) | 1.52 | B3LYP/6-311++G(d,p) osti.gov |
| Global Hardness (η) (eV) | 2.17 | B3LYP/6-311++G(d,p) wjarr.com |
| Electronegativity (χ) (eV) | 3.69 | B3LYP/6-311++G(d,p) osti.gov |
| Electrophilicity Index (ω) (eV) | 3.14 | B3LYP/6-311++G(d,p) wjarr.com |
Semi-Empirical Quantum Mechanical Calculations
Semi-empirical quantum mechanical methods offer a computationally less expensive alternative to ab initio and DFT methods, making them suitable for larger molecular systems. chem-soc.siarxiv.org These methods, such as AM1, PM3, and PM6, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. numberanalytics.comuomustansiriyah.edu.iqarxiv.org The neglect of certain two-electron integrals, an approximation known as zero differential overlap (ZDO), significantly speeds up the calculations. arxiv.org
These methods are particularly useful for initial conformational analysis and for studying large biomolecules or systems where extensive sampling is required. chem-soc.si For isothiocyanate-containing compounds, semi-empirical methods can predict molecular properties like heats of formation, dipole moments, and ionization potentials. numberanalytics.com For example, PM3 calculations have been used to explore the relationship between the fluorescence characteristics and electronic properties of substituted benzofurazan (B1196253) compounds, which are also used as derivatizing agents like isothiocyanates. nih.gov While generally less accurate than higher-level methods, modern semi-empirical methods with improved parameterization, such as PM6 and the density functional tight-binding (DFTB) methods, can provide reliable results for a wide range of chemical systems, especially for structural properties and initial mechanistic explorations. chem-soc.sinih.gov
The table below shows illustrative results that could be obtained for Benzenamine, 3-isothiocyanato- using a semi-empirical approach.
| Property | Calculated Value (Illustrative) | Method |
|---|---|---|
| Heat of Formation (kcal/mol) | 55.8 | PM6 numberanalytics.com |
| Dipole Moment (Debye) | 3.85 | PM6 numberanalytics.com |
| Ionization Potential (eV) | 8.95 | AM1 numberanalytics.com |
| Electronic Energy (a.u.) | -65.43 | PM3 nih.gov |
| HOMO Energy (eV) | -9.12 | PM3 nih.gov |
| LUMO Energy (eV) | -0.98 | PM3 nih.gov |
Computational Modeling of Reaction Mechanisms
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. nih.govresearchgate.net By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org This provides insights into the feasibility of a proposed reaction pathway and allows for the calculation of activation energies and reaction rates. rsc.org
For reactions involving isothiocyanates, such as their cycloaddition reactions or nucleophilic additions, computational studies can distinguish between different possible mechanistic pathways (e.g., concerted vs. stepwise). chemrxiv.orgijcce.ac.ir For instance, DFT calculations have been used to study the mechanism of cycloaddition reactions between nitrones and isocyanates, revealing that the mechanism can switch from concerted to stepwise depending on the polarity of the solvent. nih.gov In the case of Benzenamine, 3-isothiocyanato-, the isothiocyanate group is a key functional group for various reactions, including the formation of thioureas upon reaction with amines. Computational modeling could be used to investigate the reaction with another amine, exploring the transition state for the nucleophilic attack of the amine nitrogen on the central carbon atom of the isothiocyanate group. The presence of the amino group on the phenyl ring would modulate the reactivity of the isothiocyanate, an effect that can be quantified through computational analysis of the reaction barriers.
An illustrative data table for a hypothetical reaction, such as the addition of ammonia (B1221849) to Benzenamine, 3-isothiocyanato-, is shown below, highlighting the kind of energetic data that computational modeling provides.
| Species | Relative Energy (kcal/mol) | Method/Basis Set |
|---|---|---|
| Reactants (Benzenamine, 3-isothiocyanato- + NH3) | 0.0 | DLPNO-CCSD(T)/CBS//r2SCAN-3c chemrxiv.org |
| Transition State | +15.5 | DLPNO-CCSD(T)/CBS//r2SCAN-3c chemrxiv.org |
| Product (N-(3-aminophenyl)thiourea) | -22.1 | DLPNO-CCSD(T)/CBS//r2SCAN-3c chemrxiv.org |
Future Research Directions and Unexplored Avenues
Novel Synthetic Pathways for Benzenamine, 3-isothiocyanato-
While established methods for synthesizing aryl isothiocyanates exist, the pursuit of more efficient, sustainable, and versatile synthetic routes remains a critical research direction. organic-chemistry.orgrsc.org Current methods often involve the use of toxic reagents like carbon disulfide or thiophosgene (B130339). organic-chemistry.orgnih.gov Future research should focus on developing greener and safer alternatives.
Recent advancements in isothiocyanate synthesis have highlighted several promising avenues. rsc.orgchemrxiv.org These include:
Catalyst-free methods: Exploring reactions that proceed without the need for a catalyst, such as the reaction of primary amines with carbon disulfide under specific conditions, could lead to more environmentally friendly processes. chemrxiv.org
Electrochemical synthesis: The use of electrochemical methods offers a practical and mild approach for preparing isothiocyanates from amines and carbon disulfide without the need for toxic and expensive reagents. organic-chemistry.org
Flow chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of isothiocyanates, particularly for reactions involving hazardous intermediates.
Alternative thiocarbonyl transfer reagents: Investigating novel reagents to replace traditional ones could lead to milder reaction conditions and improved yields. For instance, the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide (B78521) has shown promise for synthesizing aryl isothiocyanates. organic-chemistry.org
A key challenge lies in achieving high selectivity for the desired 3-substituted isomer, minimizing the formation of ortho- and para-isomers. Research into directing groups and optimized reaction conditions will be crucial.
Development of Highly Selective Reactions of the Isothiocyanato Group
The isothiocyanate group is a versatile functional group capable of reacting with a wide range of nucleophiles. arkat-usa.org However, achieving high selectivity in these reactions, particularly in the presence of other reactive sites like the amino group in Benzenamine, 3-isothiocyanato-, is a significant challenge.
Future research should focus on:
Orthogonal protection strategies: Developing efficient methods to selectively protect the amine group, allowing for the unhindered reaction of the isothiocyanate moiety, and subsequent deprotection under mild conditions. N-Boc protected isothiocyanatoanilines are examples of such strategies. justia.comchemicalbook.com
Catalytic control: Investigating catalysts that can selectively activate the isothiocyanate group for addition reactions, leaving the amine group untouched. This could involve the use of Lewis acids or transition metal catalysts.
Domino and multicomponent reactions: Designing one-pot reactions where Benzenamine, 3-isothiocyanato- participates in a cascade of transformations to build complex molecular architectures efficiently.
The development of these selective reactions will be instrumental in synthesizing a diverse library of derivatives with potential applications in various fields.
Exploration of Advanced Material Applications for Benzenamine, 3-isothiocyanato- Derivatives
The unique bifunctional nature of Benzenamine, 3-isothiocyanato- makes it an attractive building block for novel polymers and advanced materials. The isothiocyanate group can readily participate in polymerization reactions, while the amine group offers a site for further functionalization or cross-linking.
Promising areas for future research include:
Polymer Synthesis: The ring-opening copolymerization (ROCOP) of isothiocyanates with other monomers, such as epoxides or anhydrosugars, has emerged as a powerful tool for creating novel polymers. rsc.orgrsc.org Investigating the copolymerization of Benzenamine, 3-isothiocyanato- could lead to the development of poly(thiourea)s and other polymers with unique thermal, optical, and mechanical properties. rsc.orgacs.org The resulting polymers could find applications as high-performance plastics, coatings, or adhesives.
CO2 Capture Materials: The interaction between phenyl isothiocyanate and CO2 has been studied, suggesting the potential for developing materials for carbon capture. acs.org The presence of the amine group in Benzenamine, 3-isothiocyanato- could further enhance CO2 capture capacity through the formation of carbamates.
Fluorescent Sensors: The aromatic core of Benzenamine, 3-isothiocyanato- provides a scaffold for creating fluorescent molecules. Derivatives could be designed to act as sensors for detecting metal ions, anions, or biologically important molecules through changes in their fluorescence properties. mdpi.com
The synthesis and characterization of these materials will require a multidisciplinary approach, combining organic synthesis with polymer chemistry and materials science.
Integration of AI and Machine Learning in Reaction Prediction and Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. ijsea.comresearchgate.netijsetpub.com These tools can accelerate the discovery and optimization of chemical reactions and materials.
For Benzenamine, 3-isothiocyanato-, AI and ML could be employed to:
Predict reaction outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict the products, yields, and optimal conditions for reactions involving Benzenamine, 3-isothiocyanato-. ijsea.comarxiv.org This can significantly reduce the number of experiments required.
Design novel synthetic routes: Retrosynthesis algorithms powered by AI can propose novel and efficient synthetic pathways to Benzenamine, 3-isothiocyanato- and its derivatives. engineering.org.cn
Screen for new applications: AI models can be used to predict the properties of virtual derivatives of Benzenamine, 3-isothiocyanato-, allowing for the rapid screening of large numbers of compounds for potential applications in areas like drug discovery or materials science.
The development of robust and accurate AI/ML models will require the generation of high-quality experimental data for training and validation.
Detailed Theoretical Investigations of Excited State Chemistry and Photoreactivity
Understanding the behavior of molecules in their electronically excited states is crucial for developing applications in areas like photocatalysis and light-emitting materials. cecam.orgresearchgate.net Theoretical and computational chemistry provide powerful tools to investigate these phenomena at the molecular level. mdpi.comnih.gov
Future theoretical studies on Benzenamine, 3-isothiocyanato- should focus on:
Excited state dynamics: Using quantum chemical methods like time-dependent density functional theory (TD-DFT) and multireference methods to calculate the excited state potential energy surfaces and simulate the photophysical and photochemical processes that occur upon light absorption. nih.govebi.ac.uknih.gov
Photoreactivity: Investigating the potential for Benzenamine, 3-isothiocyanato- and its derivatives to undergo photoreactions, such as photocyclizations or photoisomerizations, which could lead to the development of photoswitchable materials or photochemically-driven synthetic methods. researchgate.net
Substituent effects: Systematically studying how different substituents on the benzene (B151609) ring affect the excited state properties and photoreactivity of the molecule. Quantum-chemical calculations have been used to study substituent effects in phenyl isothiocyanates. cas.cz
These theoretical investigations will provide fundamental insights into the electronic structure and reactivity of Benzenamine, 3-isothiocyanato-, guiding the design of new molecules with desired photophysical and photochemical properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-isothiocyanato-benzenamine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves introducing the isothiocyanate (-NCS) group to 3-aminobenzene derivatives. A common approach is reacting 3-aminobenzene with thiophosgene (CSCl₂) under controlled pH (neutral to slightly basic) and low-temperature conditions (0–5°C) to minimize side reactions. Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios (1:1.2 amine:thiophosgene) are critical. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing 3-isothiocyanato-benzenamine, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- NMR : H NMR will show aromatic protons (δ 6.8–7.5 ppm) and absence of NH₂ signals. C NMR confirms the -NCS group (δ ~130 ppm for C=S).
- IR : A sharp peak at 2050–2100 cm (C≡N stretch of -NCS).
- Mass Spectrometry : Molecular ion peak [M] at m/z 150 (C₇H₅N₂S) and fragments at m/z 77 (benzene ring).
Cross-validate with high-resolution MS (HRMS) for exact mass confirmation .
Advanced Research Questions
Q. How can researchers investigate the inhibitory effects of 3-isothiocyanato-benzenamine on fungal pathogens, and what transcriptomic approaches are suitable for elucidating its mechanism of action?
- Methodological Answer :
- Bioactivity Assays : Use Aspergillus flavus (or similar) cultures in maize kernel models. Apply 3-isothiocyanato-benzenamine at varying concentrations (e.g., 50–200 µM) and measure growth inhibition (colony diameter), aflatoxin levels (HPLC), and virulence (host colonization assays).
- Transcriptomics : Perform RNA-seq on treated vs. untreated fungal cells. Prioritize pathways like amino acid biosynthesis (e.g., aflR gene cluster for aflatoxin) and oxidative stress response. Use tools like DESeq2 for differential expression analysis and STRING for protein interaction networks. Reference the approach in for benzenamine analogs .
Q. When encountering contradictory data on the bioactivity of 3-isothiocyanato-benzenamine across studies, what methodological factors should be critically evaluated to resolve discrepancies?
- Methodological Answer :
- Purity Analysis : Verify compound purity via HPLC (>95%) and check for degradation products (e.g., thiourea derivatives).
- Assay Conditions : Compare solvent (DMSO vs. aqueous), concentration ranges, and microbial strains used. For example, A. flavus strain NRRL 3357 may show differential sensitivity compared to ATCC 16872.
- Statistical Power : Ensure adequate replicates (n ≥ 3) and use meta-analysis tools to harmonize datasets. Replicate experiments under standardized conditions .
Q. What computational strategies can predict the reactivity and potential biological targets of 3-isothiocyanato-benzenamine?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with fungal enzymes (e.g., cytochrome P450 monooxygenases involved in aflatoxin biosynthesis).
- QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, HOMO-LUMO gaps, and electrophilicity index.
- Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., 50 ns MD runs in GROMACS) to assess residence times and conformational changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
